Methyl 2-methylbutyrate

Catalog No.
S594073
CAS No.
868-57-5
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-methylbutyrate

CAS Number

868-57-5

Product Name

Methyl 2-methylbutyrate

IUPAC Name

methyl 2-methylbutanoate

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3

InChI Key

OCWLYWIFNDCWRZ-UHFFFAOYSA-N

SMILES

CCC(C)C(=O)OC

solubility

soluble in alcohol, most fixed oils; insoluble in wate

Synonyms

2-Methylbutyric Acid Methyl Ester; α-Methylbutyric Acid Methyl Ester; (±)-Methyl 2-Methylbutanoate; (±)-Methyl α-Methylbutyrate; 2-Methylbutanoic Acid Methyl Ester; Methyl 2-Methylbutanoate; Methyl 2-Methylbutyrate; Methyl Anteisovalerate; Methyl dl-

Canonical SMILES

CCC(C)C(=O)OC

The exact mass of the compound Methyl 2-methylbutyrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in alcohol, most fixed oils; insoluble in water. It belongs to the ontological category of fatty acid ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Methyl 2-methylbutyrate (CAS: 868-57-5) is a branched-chain aliphatic ester widely procured as a high-volatility flavoring agent, fragrance top-note, and specialized organic solvent. Characterized by a boiling point of 115 °C and a density of 0.88 g/mL at 25 °C, this compound offers a highly specific evaporation profile and lipophilicity. In industrial procurement, it is primarily valued for its ethereal, rapidly dissipating "green apple" organoleptic signature and its utility as a structurally hindered ester intermediate in organic synthesis. Unlike heavier esters, its low molecular weight (116.16 g/mol) and specific C2-branching dictate its unique thermodynamic and receptor-binding properties, making it a critical material for formulations requiring transient sensory impact or rapid solvent flash-off.

Procurement teams often attempt to substitute Methyl 2-methylbutyrate with the more ubiquitous Ethyl 2-methylbutyrate or the unbranched Methyl butyrate to consolidate supply chains. However, this substitution fails in practice due to critical differences in volatility and receptor affinity. Ethyl 2-methylbutyrate has a boiling point of 130–133 °C, meaning it evaporates significantly slower and leaves a lingering "body" that disrupts formulations requiring clean, rapid flash-off . Conversely, substituting with unbranched Methyl butyrate removes the steric hindrance of the 2-methyl group, fundamentally altering the compound's enzymatic stability and shifting the sensory profile away from the target crisp, ethereal notes. For applications demanding precise evaporation kinetics or specific olfactory-gustatory cross-modal effects, the exact methyl and C2-branched structure is non-negotiable [1].

Thermal Volatility and Evaporation Kinetics

The choice between methyl and ethyl esters in formulation is heavily dictated by their evaporation rates. Methyl 2-methylbutyrate exhibits a boiling point of 115 °C, whereas its closest analog, Ethyl 2-methylbutyrate, boils at 130–133 °C. This 15–18 °C differential fundamentally changes the compound's processability. In fragrance and solvent applications, the methyl ester flashes off rapidly, providing an ethereal lift without depositing residual mass into the heart notes or subsequent process steps. The ethyl variant, by contrast, possesses greater staying power and lower volatility, which can contaminate downstream sensory or chemical profiles if a transient effect is required .

Evidence DimensionBoiling Point / Volatility
Target Compound Data115 °C
Comparator Or BaselineEthyl 2-methylbutyrate (130–133 °C)
Quantified Difference15–18 °C lower boiling point
ConditionsStandard atmospheric pressure

Buyers must select the methyl ester for formulations or solvent applications that demand rapid evaporation and zero residual carryover.

Sensory Threshold and Matrix Dominance

In aqueous matrices, Methyl 2-methylbutyrate demonstrates an odor detection threshold of approximately 0.1 ppb. In stark contrast, Ethyl 2-methylbutyrate has a significantly lower threshold of 0.007 ppb [1]. While a lower threshold might seem advantageous for cost-saving, the ethyl ester's extreme potency often overpowers delicate formulation matrices, dominating with heavy red-apple notes. The roughly 14x higher threshold of the methyl ester allows formulators to dose it at levels that provide structural "brightness" and crisp green-apple nuances without overwhelming the primary active ingredients or core flavor/fragrance architecture [1].

Evidence DimensionOdor Detection Threshold (Water)
Target Compound Data0.1 ppb
Comparator Or BaselineEthyl 2-methylbutyrate (0.007 ppb)
Quantified Difference14.2x higher detection threshold
ConditionsAqueous solution olfactometry

The specific threshold of the methyl ester prevents matrix dominance, making it the required choice for subtle, well-balanced formulations.

Odor-Induced Sweetness Enhancement (OISE)

Methyl 2-methylbutyrate is highly effective in Odor-Induced Sweetness Enhancement (OISE). When added to low-concentration sugar matrices (e.g., 2.5% to 5% fructose or sucrose solutions), the compound significantly amplifies the perceived sweetness intensity compared to an unflavored baseline[1]. This cross-modal enhancement allows the ester to act not just as an aromatic, but as a functional formulation tool to reduce actual carbohydrate content while maintaining the target sensory profile. Substituting with non-branched esters fails to trigger the same degree of synergistic sweetness enhancement [1].

Evidence DimensionSweetness Perception Intensity
Target Compound DataSignificant enhancement of sweetness perception
Comparator Or BaselineUnflavored 2.5%-5% fructose/sucrose solutions
Quantified DifferenceMeasurable increase in perceived sweetness without added caloric sweeteners
ConditionsAqueous sugar solution sensory panels

Procurement for low-calorie or sugar-reduced beverage formulations can leverage this compound to maintain product performance while reducing sugar costs.

Isomeric Specificity vs. 3-Methyl Branching

The position of the methyl branch is critical for the compound's utility. Methyl 2-methylbutyrate (branched at C2) delivers a crisp, fruity, apple-like profile with high Odor Activity Values (OAV) in fresh fruit matrices. Its structural isomer, Methyl isovalerate (Methyl 3-methylbutyrate, branched at C3), shifts the organoleptic profile toward heavier, fermented, or valerian-like notes [1]. Analytical comparisons of space-mutated Geotrichum candidum strains demonstrate that 2-methylbutyrate esters are key drivers of fresh "pineapple/apple" notes, whereas an increase in isovalerate (3-methyl) analogs correlates with altered, fermented profiles[1].

Evidence DimensionOrganoleptic Profile & OAV
Target Compound DataC2-branching (Crisp apple/fruity)
Comparator Or BaselineMethyl isovalerate / C3-branching (Fermented/valerian)
Quantified DifferenceFundamental shift in primary odor descriptor and matrix compatibility
ConditionsGC-MS and GC-O analysis of fermentation profiles

Buyers cannot use cheaper 3-methyl isomers as drop-in replacements without introducing off-target fermented notes into fresh-profile products.

Ultra-Volatile Top-Note Fragrance Formulation

Driven by its 115 °C boiling point, Methyl 2-methylbutyrate is the exact choice for fine fragrances and personal care products requiring an immediate, ethereal "flash" of brightness that dissipates quickly. It prevents the lingering heavy fruitiness associated with ethyl analogs, allowing the heart and base notes to emerge cleanly without interference .

Sugar-Reduced Beverage Development

Leveraging its Odor-Induced Sweetness Enhancement (OISE) properties, this compound is highly suited for the formulation of low-calorie or zero-sugar beverages. By enhancing the perceived sweetness of low-concentration fructose or sucrose matrices, it allows manufacturers to reduce physical sugar content while maintaining consumer-acceptable flavor profiles [1].

Authentic Fresh Fruit Reconstitution

Because its specific C2-branching avoids the fermented off-notes of 3-methyl isomers, Methyl 2-methylbutyrate is critical for synthesizing authentic, fresh-profile apple, strawberry, and pineapple flavorings. Its specific 0.1 ppb odor threshold allows it to blend seamlessly into complex matrices without overpowering delicate floral or green co-ingredients [2].

Physical Description

almost colourless liquid/sweet, fruity, apple-like odou

XLogP3

1.5

Density

0.879-0.883

GHS Hazard Statements

Aggregated GHS information provided by 1666 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 1666 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 1665 of 1666 companies with hazard statement code(s):;
H225 (97.6%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (97.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.06%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

868-57-5
53955-81-0

Wikipedia

Methyl 2-methylbutyrate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

Butanoic acid, 2-methyl-, methyl ester: ACTIVE

Dates

Last modified: 08-15-2023
Fischer, Guido; Schwalbe, Regina; Möller, Manfred; Ostrowski, Rene; Dott, Wolfgang; Species-specific production of microbial volatile organic compounds (MVOC) by airborne fungi from a compost facility, Chemosphere, 395, 795-810. DOI:10.1016/s0045-6535(99)00015-6

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